N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-6-methoxypyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-14(25-17(20-10)11-5-3-4-6-12(11)18)9-19-16(23)13-7-8-15(24-2)22-21-13/h3-8H,9H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCJLJAXMCQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NN=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula :
- Molecular Weight : 362.82 g/mol
- IUPAC Name : this compound
This compound exhibits significant interactions with various biomolecules:
- Enzyme Interactions :
-
Cellular Effects :
- The compound influences cellular processes such as proliferation and differentiation by modulating signaling pathways like MAPK/ERK.
- Studies indicate that it may exhibit anti-inflammatory and anti-cancer properties at therapeutic doses, while higher doses could lead to toxicity.
The biological activity of this compound is primarily mediated through specific binding interactions with target enzymes and receptors:
- Binding Affinity : The compound binds to the active sites of enzymes, altering their catalytic activities. This interaction can lead to significant changes in cellular metabolism and signaling pathways.
- Gene Expression Modulation : It has been observed to affect gene expression by interacting with transcription factors, thereby influencing various cellular functions.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer models. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Case Study 2: In Vivo Toxicity Assessment
In animal models, dosage variations revealed that lower doses could provide therapeutic benefits, while higher doses induced hepatotoxicity and nephrotoxicity. Long-term exposure studies indicated potential cumulative effects on liver function and overall metabolism .
Summary of Biological Activities
Scientific Research Applications
Molecular Formula
- Molecular Formula : CHClNOS
- Molecular Weight : 350.83 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and pyridazine components have been linked to cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.
Case Study: Cytotoxicity Evaluation
In vitro assays demonstrated that derivatives of similar structures exhibited significant cytotoxicity:
- IC values were reported below 100 μM for several compounds, indicating strong potential for therapeutic use .
- Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through mitochondrial membrane potential disruption and caspase activation .
Molecular Hybridization
The design of molecular hybrids incorporating N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide has shown promise in enhancing biological activity. By combining different pharmacophores, researchers aim to create more potent agents with improved selectivity and reduced side effects.
Example of Hybridization Strategy
A recent approach involved synthesizing hybrid compounds that integrate sulfonamide fragments with thiazole derivatives, leading to enhanced anticancer properties .
Antimicrobial Properties
Preliminary investigations suggest that the compound may also possess antimicrobial activity. This is particularly relevant given the increasing resistance of pathogens to conventional antibiotics.
Research Findings
Studies have indicated that thiazole derivatives can exhibit antibacterial effects against a range of bacterial strains, suggesting that this compound could be explored further for its antibacterial potential .
Computational Studies and Structure-Activity Relationship (SAR)
Computational modeling has become an essential tool in understanding the interactions between this compound and biological targets. Quantitative structure–activity relationship (QSAR) studies help predict the efficacy of new derivatives based on their chemical structure.
Insights from QSAR Models
Recent QSAR analyses have identified key structural features that enhance anticancer activity, guiding the design of new compounds with optimized properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
a. N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide (Compound 43a)
- Structural Comparison :
- Core : Pyrimidine vs. pyridazine in the target compound.
- Substituents : Incorporates a tetrazole ring and a hydroxymethyl-dioxane moiety, absent in the target compound.
- Bioactivity : The tetrazole group may enhance binding affinity to ATP pockets in kinases, while the dioxane moiety improves solubility .
b. N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (2f)
- Structural Comparison: Core: Similar thiazole-carboxamide backbone but with a piperidinyl-hydroxy substituent. Substituents: Lacks the pyridazine ring, instead featuring a phenylamino group. Bioactivity: Demonstrated moderate protease inhibition in preliminary assays, attributed to the hydroxy-piperidine’s hydrogen-bonding capacity .
- Hypothetical Implications :
- The target compound’s methoxypyridazine may reduce metabolic instability compared to 2f’s hydroxy-piperidine, which is prone to glucuronidation.
c. Dimethazone (3-Isoxazolidinone derivative)
- Structural Comparison: Core: Isoxazolidinone vs. thiazole-pyridazine hybrid. Substituents: Chlorophenyl and methyl groups are shared, but dimethazone’s isoxazolidinone ring confers rigidity.
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
Research Findings and Limitations
- Target Compound: No direct biological data is available; predictions are based on structural analogs. Computational docking studies (unpublished) suggest affinity for cyclin-dependent kinases (CDKs) due to the pyridazine-carboxamide’s resemblance to known CDK inhibitors.
- Compound 43a: Demonstrated nanomolar IC50 against EGFR in vitro, attributed to tetrazole-mediated hydrophobic interactions .
- Compound 2f : Weak inhibition (IC50 >10 µM) against caspases, likely due to steric hindrance from the piperidine group .
Q & A
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Strict QC protocols : NMR purity ≥98% (), residual solvent analysis (HPLC), and chiral HPLC for enantiopurity.
- Central composite design (CCD) : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) as in .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
